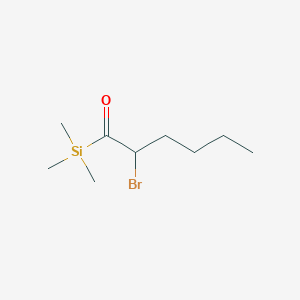![molecular formula C24H24 B14345978 1,1'-[2-(2-Phenylpropan-2-yl)cyclopropane-1,1-diyl]dibenzene CAS No. 94597-03-2](/img/structure/B14345978.png)
1,1'-[2-(2-Phenylpropan-2-yl)cyclopropane-1,1-diyl]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Diphenylcyclopropyl)-2-phenylpropane is an organic compound characterized by a cyclopropyl ring substituted with two phenyl groups and a phenylpropane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylcyclopropyl)-2-phenylpropane typically involves the reaction of 1-chloro-1-methyl-2,2-diphenylcyclopropane with magnesium in tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction is initiated by the addition of a trace amount of iodine and is stirred at 60°C for several hours .
Industrial Production Methods
While specific industrial production methods for 2-(2,2-Diphenylcyclopropyl)-2-phenylpropane are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Diphenylcyclopropyl)-2-phenylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic aromatic substitution reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Diphenylcyclopropyl)-2-phenylpropane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2,2-Diphenylcyclopropyl)-2-phenylpropane involves its interaction with molecular targets such as sodium channels. It acts as a sodium channel blocker, which is crucial for its antiarrhythmic effects. The compound also exhibits moderate calcium channel blocking effects and prolongs the action potential duration through potassium channel blocking .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cibenzoline: Another gem-diphenyl cyclopropanyl drug with antiarrhythmic properties.
Ecipramidil: Another compound in the same class with similar applications.
Uniqueness
2-(2,2-Diphenylcyclopropyl)-2-phenylpropane is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to act as a ligand in catalytic reactions and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research.
Eigenschaften
CAS-Nummer |
94597-03-2 |
|---|---|
Molekularformel |
C24H24 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-(2,2-diphenylcyclopropyl)propan-2-ylbenzene |
InChI |
InChI=1S/C24H24/c1-23(2,19-12-6-3-7-13-19)22-18-24(22,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22H,18H2,1-2H3 |
InChI-Schlüssel |
JTTBUWRIQWKZKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1CC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


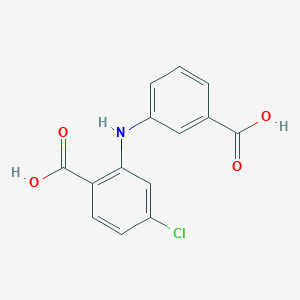
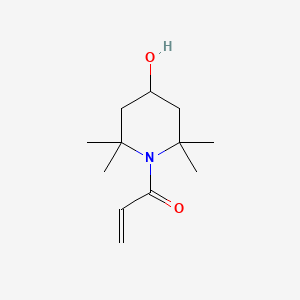
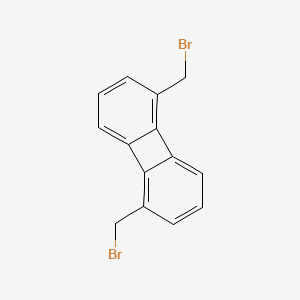
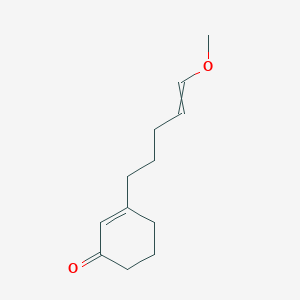
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde)](/img/structure/B14345926.png)
![S-[1,2-Dicyano-2-(methylsulfanyl)ethenyl] benzenecarbothioate](/img/structure/B14345928.png)
![Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]-](/img/structure/B14345938.png)

![4-Chloro-2-[(4-chlorophenyl)amino]benzoic acid](/img/structure/B14345948.png)
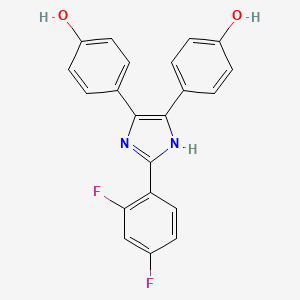
![Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14345969.png)

